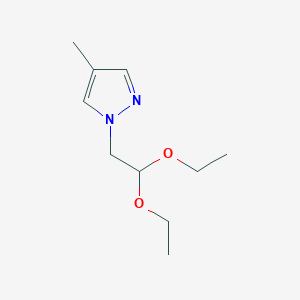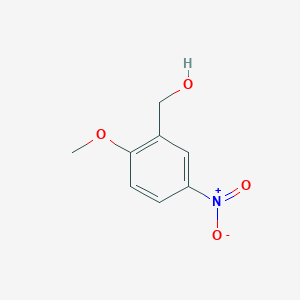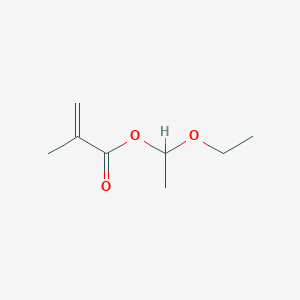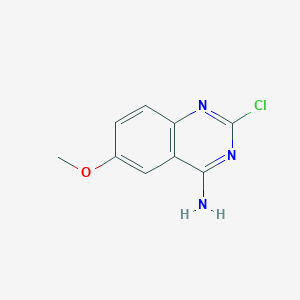
Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid
Übersicht
Beschreibung
“Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid” is a chemical compound . It is often used in organic synthesis .
Synthesis Analysis
The synthesis of this compound can involve the use of pinacol boronic esters . Protodeboronation of these esters can be achieved using a radical approach . The resulting secondary alkyl radicals are then reduced with 4-tert-butylcatechol (TBC) .Chemical Reactions Analysis
One of the key reactions involving this compound is the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group . This can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Wissenschaftliche Forschungsanwendungen
Diagnostic and Pharmacokinetic Studies
The use of derivatives of Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid in diagnostic and pharmacokinetic studies is notable. For example, capillary gas-chromatographic profiling methods for quantitative determination of various metabolites in urine employ tert-butyldimethylsilyl derivatives. These methods are crucial for diagnosing and monitoring patients with functional tumors or inborn errors of metabolism, and can also be applied in pharmacokinetic studies of administered aromatic amino acids (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Chromatographic Separation
Molecularly imprinted polymers, prepared with tert-butoxy-carbonyl-l-phenylalanine, demonstrate the utility in the chromatographic separation of compounds. This application underscores the role of tert-butoxycarbonyl-protected amino acids in facilitating selective separation processes, which are fundamental in analytical chemistry and pharmaceutical manufacturing (Ansell & Mosbach, 1997).
Electrochemical Studies
Electrochemical studies of N-alkoxyarylaminyl radicals, including those with tert-butoxycarbonyl groups, reveal insights into the stability and reactivity of organic radicals. Such research is essential for understanding the redox behavior of organic molecules, which has implications in organic synthesis, battery technology, and materials science (Miura & Muranaka, 2006).
Antiproliferative Activities
Research on derivatives of carboxyalkyl isoflavones linked to N-t-Boc-hexylenediamine explores their antiproliferative activities against cancer cell lines. This application highlights the potential of tert-butoxycarbonyl-protected compounds in developing novel anticancer agents. Such compounds could offer new avenues for cancer treatment, demonstrating the critical role of protected amino acids in medicinal chemistry (Kohen et al., 2007).
Material Science and Polymer Chemistry
The synthesis and characterization of dendritic macromolecules with tert-butyl esters reveal the importance of such compounds in creating novel materials with specific properties. These studies contribute to advancements in materials science, particularly in developing new polymers with tailored functionalities for various applications (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-butoxycarbonylamino-(4-methoxy-phenyl)-acetic acid, also known as Boc-protected amino acid, is primarily used in peptide synthesis . The primary targets of this compound are the amino acids that are involved in the synthesis of peptides .
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted reactions from the multiple reactive groups of amino acids, thereby expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . The compound is used as the starting material in dipeptide synthesis with commonly used coupling reagents .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The proposed mechanism includes the following steps :
Pharmacokinetics
These Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Result of Action
The result of the action of this compound is the successful synthesis of dipeptides . The compound enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For instance, the compound is used in room-temperature ionic liquids . Additionally, the compound’s miscibility in various solvents influences its action and efficacy .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKDUAEXGBAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585609 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55362-76-0 | |
| Record name | [(tert-Butoxycarbonyl)amino](4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)


